molecular formula C18H21N3O3S B6119319 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Numéro de catalogue B6119319
Poids moléculaire: 359.4 g/mol
Clé InChI: BRYUNQZITPFIOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PAK4 inhibitor, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is a critical regulator of cell growth, migration, and invasion, making it a promising target for cancer therapy.

Mécanisme D'action

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors work by specifically targeting and inhibiting the activity of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, a protein kinase that plays a critical role in cell growth, migration, and invasion. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is overexpressed in many types of cancer, and its inhibition leads to decreased cancer cell growth and metastasis. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors also affect downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been shown to have several biochemical and physiological effects on cancer cells. These include inhibition of cell growth, migration, and invasion, induction of apoptosis, and sensitization to chemotherapy and radiation therapy. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition also affects the cytoskeleton and cell adhesion, leading to changes in cell morphology and motility.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors is their specificity for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, which reduces the risk of off-target effects. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have also been shown to have low toxicity in preclinical studies, making them a promising candidate for cancer therapy. However, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have some limitations in lab experiments, such as their low solubility and stability, which can affect their efficacy and bioavailability.

Orientations Futures

There are several future directions for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors in cancer therapy. One direction is the development of more potent and selective 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors that can overcome the limitations of current inhibitors. Another direction is the identification of biomarkers that can predict response to 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition, which can help personalize cancer therapy. In addition, the combination of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors with other targeted therapies or immunotherapies is an area of active research. Finally, the development of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors for other diseases, such as neurodegenerative disorders, is an emerging area of interest.
Conclusion:
In conclusion, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors are a promising class of small molecule inhibitors that target the protein kinase 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. They have shown efficacy in preclinical studies for cancer therapy, and their specificity and low toxicity make them an attractive candidate for drug development. Further research is needed to optimize their efficacy and overcome their limitations, but the potential for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors in cancer therapy and other diseases is promising.

Méthodes De Synthèse

The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors involves a series of chemical reactions that require specialized equipment and expertise. One common method involves the reaction of 4-methyl-N-(pyridin-3-ylmethyl)-3-nitrobenzamide with pyrrolidine-1-sulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with a suitable amine to produce the desired 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitor.

Applications De Recherche Scientifique

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been extensively studied for their potential use in cancer therapy. Several studies have shown that 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition can suppress tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer. In addition, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them a promising combination therapy.

Propriétés

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-6-7-16(18(22)20-13-15-5-4-8-19-12-15)11-17(14)25(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNQZITPFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.